Cas no 888418-39-1 (2-3-(4-bromophenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl-N-(2,3-dimethylphenyl)acetamide)

2-3-(4-bromophenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl-N-(2,3-dimethylphenyl)acetamide structure
888418-39-1 structure
商品名:2-3-(4-bromophenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl-N-(2,3-dimethylphenyl)acetamide
CAS番号:888418-39-1
MF:C20H17BrN6O2
メガワット:453.291982412338
CID:6151329
PubChem ID:16815716

2-3-(4-bromophenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl-N-(2,3-dimethylphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-3-(4-bromophenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl-N-(2,3-dimethylphenyl)acetamide
    • 888418-39-1
    • F1876-0300
    • AKOS024615879
    • 2-[3-(4-bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2,3-dimethylphenyl)acetamide
    • 2-[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2,3-dimethylphenyl)acetamide
    • 2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dimethylphenyl)acetamide
    • インチ: 1S/C20H17BrN6O2/c1-12-4-3-5-16(13(12)2)23-17(28)10-26-11-22-19-18(20(26)29)24-25-27(19)15-8-6-14(21)7-9-15/h3-9,11H,10H2,1-2H3,(H,23,28)
    • InChIKey: QVDNRXUTKQUFRE-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)N1C2=C(C(N(C=N2)CC(NC2C=CC=C(C)C=2C)=O)=O)N=N1

計算された属性

  • せいみつぶんしりょう: 452.05964g/mol
  • どういたいしつりょう: 452.05964g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 29
  • 回転可能化学結合数: 4
  • 複雑さ: 653
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 92.5Ų

2-3-(4-bromophenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl-N-(2,3-dimethylphenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1876-0300-10mg
2-[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2,3-dimethylphenyl)acetamide
888418-39-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1876-0300-10μmol
2-[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2,3-dimethylphenyl)acetamide
888418-39-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1876-0300-2mg
2-[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2,3-dimethylphenyl)acetamide
888418-39-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1876-0300-25mg
2-[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2,3-dimethylphenyl)acetamide
888418-39-1 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1876-0300-1mg
2-[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2,3-dimethylphenyl)acetamide
888418-39-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1876-0300-15mg
2-[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2,3-dimethylphenyl)acetamide
888418-39-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1876-0300-5μmol
2-[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2,3-dimethylphenyl)acetamide
888418-39-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1876-0300-20mg
2-[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2,3-dimethylphenyl)acetamide
888418-39-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1876-0300-40mg
2-[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2,3-dimethylphenyl)acetamide
888418-39-1 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1876-0300-4mg
2-[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2,3-dimethylphenyl)acetamide
888418-39-1 90%+
4mg
$66.0 2023-05-17

2-3-(4-bromophenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl-N-(2,3-dimethylphenyl)acetamide 関連文献

2-3-(4-bromophenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl-N-(2,3-dimethylphenyl)acetamideに関する追加情報

Comprehensive Analysis of 2-3-(4-bromophenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl-N-(2,3-dimethylphenyl)acetamide (CAS No. 888418-39-1)

The compound 2-3-(4-bromophenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl-N-(2,3-dimethylphenyl)acetamide (CAS No. 888418-39-1) is a highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry and drug discovery. With its unique structural features, including a triazolopyrimidine core and a 4-bromophenyl substituent, this molecule exhibits potential applications in targeting specific biological pathways. Researchers are particularly interested in its role as a modulator of enzyme activity, which aligns with current trends in personalized medicine and targeted therapy.

In recent years, the demand for small-molecule inhibitors and kinase modulators has surged, driven by advancements in cancer research and neurodegenerative disease studies. The 2,3-dimethylphenyl moiety in this compound suggests potential lipophilicity, which could enhance blood-brain barrier penetration—a critical factor in developing treatments for conditions like Alzheimer's disease. This aligns with frequently searched topics such as "blood-brain barrier permeability" and "CNS drug design," making this compound relevant to cutting-edge pharmaceutical discussions.

The synthetic route for CAS No. 888418-39-1 involves multi-step organic transformations, including cyclocondensation and amide coupling reactions. These methods are widely discussed in academic forums and patent literature, reflecting the growing interest in sustainable and scalable synthetic strategies. Environmental considerations, such as green chemistry principles, are increasingly influencing the design of such pathways, addressing user queries like "eco-friendly synthesis of heterocycles."

From a structural perspective, the presence of both hydrogen bond acceptors (carbonyl groups) and hydrogen bond donors (amide NH) in this molecule suggests potential for forming stable interactions with biological targets. Computational studies, including molecular docking simulations, could provide insights into its binding affinity—a topic frequently explored in AI-driven drug discovery platforms. This connects with trending searches about "AI in medicinal chemistry" and "computational drug design tools."

Quality control of 2-3-(4-bromophenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl-N-(2,3-dimethylphenyl)acetamide requires advanced analytical techniques like HPLC-MS and NMR spectroscopy. These methods ensure batch-to-batch consistency, a critical factor for preclinical development. The pharmaceutical industry's shift toward continuous manufacturing has amplified interest in real-time analytical monitoring—another hot topic in search engine queries related to "PAT (Process Analytical Technology) in pharma."

While not yet widely commercialized, this compound's structural analogs have shown promise in patent applications for inflammatory disorders. The 4-bromophenyl group may contribute to selective target engagement, reducing off-target effects—a key concern in modern drug safety profiles. This addresses frequently asked questions about "selective kinase inhibitors" and "reducing drug side effects."

Storage and handling recommendations for CAS No. 888418-39-1 follow standard laboratory protocols for stable organic compounds. Stability studies under various temperature and humidity conditions would be valuable data points, correlating with industry searches for "accelerated stability testing protocols."

In conclusion, 2-3-(4-bromophenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl-N-(2,3-dimethylphenyl)acetamide represents an intriguing scaffold for further pharmacological exploration. Its development trajectory mirrors broader trends in fragment-based drug design and structure-activity relationship (SAR) optimization—topics dominating current scientific discourse in drug discovery circles.

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